molecular formula C6H6INO B185291 2-Iodo-6-methylpyridin-3-ol CAS No. 23003-30-7

2-Iodo-6-methylpyridin-3-ol

Cat. No. B185291
CAS RN: 23003-30-7
M. Wt: 235.02 g/mol
InChI Key: HRZOWBGCOJWHDY-UHFFFAOYSA-N
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Description

2-Iodo-6-methylpyridin-3-ol, also known as 3-Hydroxy-2-iodo-6-methylpyridine, is a chemical compound with the molecular formula C6H6INO . It is used in various applications in the chemical industry .

Scientific Research Applications

Retinoprotective Effects

2-Ethyl-3-hydroxy-6-methylpyridine nicotinate, a related compound, has been found to be effective in improving retinal microcirculation and resistance to ischemia. A study on rats showed that it prevented the development of ischemic injuries in the fundus and led to an increase in the retinal microcirculation level (Peresypkina et al., 2020).

Catalytic Applications

Terpyridines and their transition metal complexes, including compounds like 2,2′:6′,2′′‐terpyridine, have applications in various fields such as materials science, biomedicinal chemistry, and organometallic catalysis. They have been used in reactions ranging from artificial photosynthesis to biochemical and organic transformations (Winter et al., 2011).

Chemical Reactivity and Modifications

Studies on the iodination of 2-benzyl-3-hydroxypyridine, a compound structurally similar to 2-Iodo-6-methylpyridin-3-ol, showed the formation of 6-iodo and 4,6-diiodo derivatives, indicating specific reactivity patterns during iodination (Smirnov et al., 1972).

Aminocarbonylation Reactions

In the field of organic synthesis, palladium-catalysed aminocarbonylation of iodopyridines, including 3-iodopyridine, has been used to obtain N-substituted nicotinamides and pyridyl-glyoxylamides of potential biological importance (Takács et al., 2007).

Halogen Exchange in Pyridines

The halogen/halogen exchange process in pyridines, including derivatives like 2-chloro-6-methylpyridine, has been studied, showing that heating with bromotrimethylsilane can convert these compounds to their corresponding iodo derivatives (Schlosser & Cottet, 2002).

Magnetic Properties in Nickel(II) Chemistry

The use of 6-methylpyridine-2-carbaldehydeoxime in nickel(II) chemistry has led to the isolation of new clusters with varying magnetic properties. This indicates potential applications in material science and molecular magnetism (Escuer et al., 2011).

Electrophoretic Separation Optimization

Methylpyridine derivatives, including 2-, 3-, and 4-methylpyridines, have been used to investigate the relationships between pH and separation in capillary electrophoresis, indicating potential applications in analytical chemistry (Wren, 1991).

Photochemical Dimerization

The ultraviolet irradiation of methylpyridines, including 6-methylpyridines, resulted in the formation of dimers. These compounds' unique chemical and physical properties are of interest in the study of photochemistry (Taylor & Kan, 1963).

properties

IUPAC Name

2-iodo-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZOWBGCOJWHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177561
Record name 2-Iodo-6-methylpyridin-3-ol
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Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-methylpyridin-3-ol

CAS RN

23003-30-7
Record name 2-Iodo-6-methyl-3-pyridinol
Source CAS Common Chemistry
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Record name 2-Iodo-6-methylpyridin-3-ol
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Record name 2-Iodo-6-methylpyridin-3-ol
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Record name 2-iodo-6-methylpyridin-3-ol
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Synthesis routes and methods I

Procedure details

Sodium carbonate (68.0 g) and water (810 mL) were added to 5-hydroxy-2-methylpyridine (1-014-01) (36.11 g), and the reaction mixture was stirred at room temperature, dissolved. To the reaction mixture was added dropwise a solution of iodine (117 g) and potassium iodide (117 g) in water (810 mL) for 35 min. The resulting pink-yellow crystal was filtered and dried under reduced pressure to give 2-iodo-3-hydroxy-6-methylpyridine (2-014-01) (34.1 g, 43.9%, m.p. 187-190° C.)
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
36.11 g
Type
reactant
Reaction Step One
Name
Quantity
810 mL
Type
solvent
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Quantity
117 g
Type
reactant
Reaction Step Two
Name
Quantity
810 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 6-methylpyridin-3-ol (235 g, 2.75 mol) and water (5.28 L) at 0° C. was added Na2CO3 (440 g, 5.5 mol) and the mixture was stirred at room temperature for 30 minutes. A solution of I2 (760 g, 3.85 mol) and KI (760 g, 5.83 mol) in water (5.28 L) was added dropwise to the reaction over a period of 1 hour. The mixture was stirred at room temperature for 3 hours and the resulting precipitate was collected by filtration to afford 2-iodo-6-methylpyridin-3-ol (390 g, 77.0%) as a yellow solid which was used without further purification.
Quantity
235 g
Type
reactant
Reaction Step One
Name
Quantity
5.28 L
Type
solvent
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step Two
Name
Quantity
760 g
Type
reactant
Reaction Step Three
Name
Quantity
5.28 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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